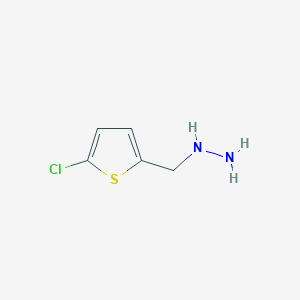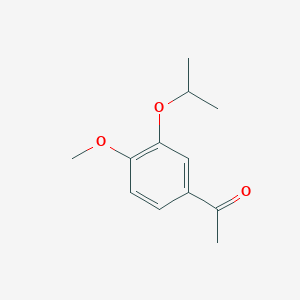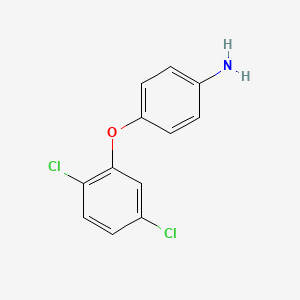
((5-Chlorothiophen-2-yl)methyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, ((5-Chlorothiophen-2-yl)methyl)hydrazine, is a derivative of hydrazine where the hydrazine moiety is attached to a chlorinated thiophene ring. This structure is related to various research compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related hydrazine derivatives often involves the reaction of hydrazine or its substituted variants with different electrophilic compounds. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by the condensation/cyclization reaction of a chalcone-like precursor with (3-chlorophenyl)hydrazine hydrochloride . Similarly, other studies have reported the synthesis of hydrazine derivatives using reactions with chalcones, chromones, and isatins under various conditions, including the use of ultrasound irradiation and solvent-free methods .
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is often confirmed using spectroscopic methods such as NMR and IR, as well as single-crystal X-ray diffraction studies. For example, the crystal and molecular structure of certain pyrazole derivatives was determined by X-ray analysis, revealing the presence of intramolecular hydrogen bonds and the influence of substituents on crystal packing . The crystal structure of S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate was also elucidated, showing the thione form and the trans configuration of the isatin moiety .
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including nucleophilic substitution, heterocyclization, and recyclization. For instance, nucleophilic substitution of chlorine with hydrazine in 5-aryl-2-chloromethyl-1,3,4-oxadiazoles has been studied, confirming the structures of the products by NMR spectroscopy . Heterocyclization reactions have been used to synthesize thiophene and pyrrole derivatives from bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–alkali medium .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and the thiophene ring can affect the compound's reactivity, solubility, and potential biological activity. For example, some hydrazine derivatives have shown cytotoxic and antioxidant properties, as well as promising binding affinity against certain biological targets . The crystal structures of these compounds often reveal diverse non-covalent interactions, which can impact their stability and reactivity .
科学的研究の応用
Antitubercular Activity
Hydrazine derivatives have been evaluated for their antitubercular activity against strains of Mycobacterium tuberculosis. Modifications to the isoniazid (INH) structure, including N-substituted derivatives, have shown significant efficacy in vitro. These modifications lead to compounds with minimal inhibitory concentrations (MIC) comparable to or better than INH, indicating their potential as new leads for antitubercular compounds (Asif, 2014).
Antimicrobial Agents
The antimicrobial activity of hydrazide-hydrazone derivatives is well-documented, displaying a wide range of actions including antibacterial, antifungal, and antiprotozoal effects. This class of compounds is a focus for medicinal chemists due to their potential as versatile antimicrobial agents. Research spanning from 2010 to 2016 has highlighted their effectiveness, making them candidates for developing new antimicrobial therapies (Popiołek, 2016).
Cancer Research
Several hydrazines have been studied for their antineoplastic actions, with a focus on procarbazine (N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide HCl) among others. Despite the efficacy in treating certain cancers, the carcinogenic nature of many hydrazines has led to a cautious approach in their use. The balance between therapeutic potential and carcinogenic risk is a significant area of investigation, highlighting the complexity of using hydrazines in cancer treatment (Tóth, 1996).
Environmental and Safety Concerns
Hydrazines are also noted for their environmental and safety concerns, particularly due to their toxicity and potential carcinogenicity. Studies have evaluated the occurrence, degradation, and impact of hydrazines in the environment, emphasizing the need for careful management and regulation of these compounds to mitigate their risks (Bedoux et al., 2012).
Space Propulsion
In the context of aerospace engineering, the search for safer and environmentally friendly propellants has led to an interest in green propellants as alternatives to conventional chemical propellants like hydrazine. This research direction aims to reduce the environmental and health risks associated with traditional propellants, pushing the development of ceramic microthrusters and other technologies compatible with green propellants (Markandan et al., 2018).
特性
IUPAC Name |
(5-chlorothiophen-2-yl)methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWABUCYOMVGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592517 |
Source


|
| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((5-Chlorothiophen-2-yl)methyl)hydrazine | |
CAS RN |
887592-42-9 |
Source


|
| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)


![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)

